Tiplimotide

Description

Properties

CAS No. |

178823-49-9 |

|---|---|

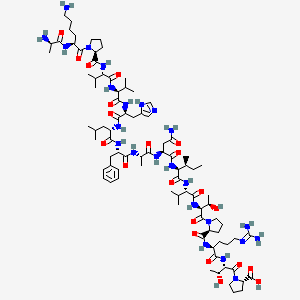

Molecular Formula |

C87H142N24O21 |

Molecular Weight |

1860.2 g/mol |

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2R)-2-aminopropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C87H142N24O21/c1-15-47(10)67(82(127)105-66(46(8)9)81(126)108-69(51(14)113)84(129)110-35-23-29-60(110)77(122)97-54(28-21-33-94-87(91)92)72(117)107-68(50(13)112)85(130)111-36-24-31-62(111)86(131)132)106-76(121)59(40-63(90)114)99-71(116)49(12)96-73(118)57(38-52-25-17-16-18-26-52)101-74(119)56(37-43(2)3)100-75(120)58(39-53-41-93-42-95-53)102-79(124)64(44(4)5)104-80(125)65(45(6)7)103-78(123)61-30-22-34-109(61)83(128)55(27-19-20-32-88)98-70(115)48(11)89/h16-18,25-26,41-51,54-62,64-69,112-113H,15,19-24,27-40,88-89H2,1-14H3,(H2,90,114)(H,93,95)(H,96,118)(H,97,122)(H,98,115)(H,99,116)(H,100,120)(H,101,119)(H,102,124)(H,103,123)(H,104,125)(H,105,127)(H,106,121)(H,107,117)(H,108,126)(H,131,132)(H4,91,92,94)/t47?,48-,49+,50?,51?,54+,55+,56+,57+,58+,59+,60+,61+,62+,64+,65+,66+,67+,68+,69+/m1/s1 |

InChI Key |

NITUEMISTORFON-OOMTWUQISA-N |

Isomeric SMILES |

CCC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C(C)O)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCCN)NC(=O)[C@@H](C)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)N2CCCC2C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(C)C)NC(=O)C(CC4=CN=CN4)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C5CCCN5C(=O)C(CCCCN)NC(=O)C(C)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

sequence |

AKPVVHLFANIVTPRTP |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

83-Ala-84-Lys-89-Leu-91-Ala-MBP(83-99) myelin basic protein (83-99), Ala(83)-Lys(84)-Leu(89)-Ala(91)- myelin basic protein (83-99), alanyl(83)-lysyl(84)-leucyl(89)-alanyl(91)- NBI 5788 NBI-5788 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of Tiplimotide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tiplimotide (also known as NBI-5788) is a synthetic altered peptide ligand (APL) derived from the immunodominant 83-99 region of human myelin basic protein (MBP). Developed by Neurocrine Biosciences, its primary therapeutic goal is the modulation of the autoimmune response in multiple sclerosis (MS). As a T-cell receptor (TCR) antagonist, Tiplimotide is designed to deviate the pathogenic T-helper 1 (Th1) immune response, which is implicated in the myelin sheath destruction characteristic of MS, towards a non-inflammatory or even protective T-helper 2 (Th2) phenotype. This guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of Tiplimotide, including detailed experimental protocols and a summary of key quantitative data from clinical investigations.

Discovery and Rationale

The discovery of Tiplimotide is rooted in the understanding of multiple sclerosis as a T-cell-mediated autoimmune disease. In MS, T-cells mistakenly recognize components of the myelin sheath as foreign antigens, leading to an inflammatory cascade that results in demyelination and neurodegeneration. A key autoantigen in this process is myelin basic protein (MBP), and the 83-99 region of MBP is a major epitope recognized by pathogenic T-cells in many MS patients.

The therapeutic strategy behind Tiplimotide involves the use of an altered peptide ligand. APLs are synthetic peptides with amino acid substitutions at key T-cell receptor (TCR) or major histocompatibility complex (MHC) contact residues. The rationale is that such a modified peptide can still bind to the MHC class II molecules on antigen-presenting cells (APCs) and be presented to T-cells. However, due to the altered structure, the interaction with the TCR is modified. This can lead to a range of outcomes, including:

-

TCR Antagonism: The APL binds to the TCR-MHC complex but fails to induce a full activation signal, thereby competitively inhibiting the activation by the native autoantigen.

-

Partial Agonism: The APL induces a partial T-cell activation, leading to a different cytokine profile than the native peptide.

-

Induction of T-cell Anergy: The T-cell becomes unresponsive to subsequent stimulation by the native antigen.

The specific amino acid substitutions in Tiplimotide were designed to shift the T-cell response from a pro-inflammatory Th1 phenotype, characterized by the secretion of cytokines like interferon-gamma (IFN-γ), to an anti-inflammatory Th2 phenotype, characterized by the production of cytokines such as interleukin-4 (IL-4).

While the exact amino acid sequence of Tiplimotide (NBI-5788) is not publicly disclosed in detail, it is a modification of the human MBP(83-99) sequence. The design of such APLs often involves substituting amino acids at TCR contact points to alter the signaling outcome.

Mechanism of Action: Shifting the Immune Response

Tiplimotide functions by modulating the signaling cascade initiated by the T-cell receptor upon recognition of the peptide-MHC complex. Instead of triggering a robust Th1 response, Tiplimotide promotes the differentiation of T-cells into a Th2 phenotype.

Quantitative Data

Clinical studies of Tiplimotide have provided quantitative evidence of its immunomodulatory effects. The key findings from a study by Crowe et al. (2000) in multiple sclerosis patients are summarized below.[1]

| Parameter | Untreated MS Patients (n=7) | Tiplimotide-Treated MS Patients (n=7) |

| Mean Frequency of NBI-5788-responsive T-cells | 6.2% ± 1.3% | 35.8% ± 12.8% |

| Mean Frequency of whole MBP-responsive T-cells | 18.0% ± 6.3% | 16.4% ± 5.7% |

| Predominant Cytokine Profile of APL-reactive T-cell lines | Th1-like (IFN-γ) | Th2-like (IL-4) |

These data indicate that treatment with Tiplimotide significantly increases the frequency of T-cells that respond to the altered peptide ligand.[1] Importantly, these Tiplimotide-reactive T-cells exhibit a Th2-like cytokine profile, suggesting a successful shift in the immune response.[1]

Experimental Protocols

Solid-Phase Synthesis and Purification of Tiplimotide

The following is a representative protocol for the synthesis of an altered MBP(83-99) peptide analogue like Tiplimotide using Fmoc solid-phase peptide synthesis (SPPS).

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylethylamine (DIPEA)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

HOBt (Hydroxybenzotriazole)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

HPLC-grade water and acetonitrile

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling: Dissolve the first Fmoc-protected amino acid (4 equivalents), HBTU (3.9 equivalents), and HOBt (4 equivalents) in DMF. Add DIPEA (8 equivalents) to the mixture to activate the amino acid. Add the activated amino acid solution to the resin and agitate for 2 hours.

-

Washing: Wash the resin with DMF and DCM to remove excess reagents.

-

Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates complete coupling.

-

Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the Tiplimotide sequence.

-

Final Fmoc Deprotection: After the final amino acid is coupled, remove the N-terminal Fmoc group using 20% piperidine in DMF.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.

-

Precipitation: Filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide and wash with cold ether.

-

Purification: Dissolve the crude peptide in a water/acetonitrile mixture and purify using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

-

Characterization: Confirm the identity and purity of the synthesized Tiplimotide using mass spectrometry.

T-cell Proliferation Assay (CFSE-based)

This protocol outlines a method to measure the proliferation of human T-cells in response to Tiplimotide stimulation.

Materials:

-

Peripheral blood mononuclear cells (PBMCs) from MS patients or healthy donors

-

RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics

-

Carboxyfluorescein succinimidyl ester (CFSE)

-

Tiplimotide and native MBP(83-99) peptides

-

Phytohemagglutinin (PHA) as a positive control

-

Anti-CD3, Anti-CD4, and Anti-CD8 antibodies conjugated to fluorophores

-

Flow cytometer

Procedure:

-

PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

CFSE Labeling: Resuspend PBMCs at 1x10^6 cells/mL in PBS and add CFSE to a final concentration of 1 µM. Incubate for 10 minutes at 37°C. Quench the reaction by adding 5 volumes of cold complete RPMI medium.

-

Cell Culture: Plate the CFSE-labeled PBMCs in a 96-well plate at 2x10^5 cells/well.

-

Stimulation: Add Tiplimotide, native MBP(83-99) peptide (at various concentrations, e.g., 1, 10, 50 µg/mL), PHA (positive control), or medium alone (negative control) to the wells.

-

Incubation: Culture the cells for 5-7 days at 37°C in a 5% CO2 incubator.

-

Staining: Harvest the cells and stain with fluorescently labeled antibodies against CD3, CD4, and CD8.

-

Flow Cytometry Analysis: Acquire the cells on a flow cytometer. Gate on the CD3+CD4+ T-cell population. Proliferation is measured by the dilution of CFSE fluorescence, with each peak representing a cell division.

Cytokine Production Assay (ELISA)

This protocol describes the measurement of IL-4 and IFN-γ secretion from T-cells stimulated with Tiplimotide.

Materials:

-

PBMCs

-

Complete RPMI-1640 medium

-

Tiplimotide and native MBP(83-99) peptides

-

PHA

-

Human IL-4 and IFN-γ ELISA kits

Procedure:

-

Cell Culture and Stimulation: Isolate and culture PBMCs as described in the proliferation assay (section 4.2). Stimulate the cells with Tiplimotide, native MBP(83-99), PHA, or medium alone for 48-72 hours.

-

Supernatant Collection: Centrifuge the culture plates and collect the supernatants.

-

ELISA: Perform the ELISA for IL-4 and IFN-γ according to the manufacturer's instructions. A general procedure is as follows: a. Coat a 96-well plate with the capture antibody overnight. b. Wash the plate and block non-specific binding sites. c. Add standards and culture supernatants to the wells and incubate. d. Wash the plate and add the detection antibody. e. Wash the plate and add a streptavidin-HRP conjugate. f. Wash the plate and add a substrate solution (e.g., TMB). g. Stop the reaction and read the absorbance at 450 nm.

-

Data Analysis: Calculate the concentration of IL-4 and IFN-γ in the samples by comparing their absorbance to the standard curve.

Conclusion

Tiplimotide represents a targeted immunotherapeutic approach for multiple sclerosis, aiming to correct the pathogenic autoimmune response by inducing a shift from a Th1 to a Th2 phenotype. While early clinical trials demonstrated its ability to modulate the immune response in MS patients, further development was discontinued. Nevertheless, the principles behind the discovery and design of Tiplimotide continue to be relevant in the ongoing research for more specific and effective treatments for autoimmune diseases. The protocols and data presented in this guide offer a technical foundation for researchers and drug development professionals working in this field.

References

Tiplimotide (NBI-5788): A Technical Overview of its Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiplimotide, also known as NBI-5788, is an investigational drug that was under development by Neurocrine Biosciences for the treatment of multiple sclerosis (MS).[1] It is an altered peptide ligand (APL) of an immunodominant epitope of myelin basic protein (MBP).[1][2][3] The rationale behind its development was to modulate the autoimmune response that drives the pathology of MS. Clinical development of Tiplimotide was halted after Phase II trials. This guide provides a comprehensive overview of the available pharmacodynamic data for Tiplimotide.

Pharmacokinetics

There is no publicly available quantitative pharmacokinetic data for Tiplimotide (NBI-5788). Information regarding its absorption, distribution, metabolism, excretion, and half-life has not been published.

Pharmacodynamics

The primary mechanism of action of Tiplimotide is the induction of a T-helper 2 (Th2)-like immune response.[2][3] In multiple sclerosis, the immune system mistakenly attacks the myelin sheath of nerve fibers, a process driven by pro-inflammatory T-helper 1 (Th1) cells. Tiplimotide was designed to shift this response towards an anti-inflammatory Th2 phenotype.

Quantitative Pharmacodynamic Data

The following table summarizes the key quantitative pharmacodynamic findings from a clinical study involving subcutaneous administration of Tiplimotide to MS patients.

| Parameter | Dosage Regimen | Result | Reference |

| Frequency of NBI-5788-responsive T cells | 5, 10, or 20 mg subcutaneously weekly for 4 weeks | 35.8 ± 12.8% in treated patients (n=7) vs. 6.2 ± 1.3% in untreated patients (n=7) | [2] |

| Cytokine Response to MBP(83-99) | 50 mg weekly | Strong Th2 cytokine response (IL-5) with a negligible IFN-γ (Th1) response, peaking at 8-12 weeks. | [3] |

| Antibody Production against NBI-5788 | 50 mg weekly | Demonstrably higher serum levels of IgG1 antibodies against NBI-5788 compared to placebo. No increase in IgE levels was observed. | [3] |

Experimental Protocols

Assessment of Immune Response to Tiplimotide (NBI-5788)

Objective: To assess the T-cell response and cytokine profile following administration of Tiplimotide in MS patients.

Methodology:

-

Patient Population: Multiple sclerosis patients.

-

Treatment: Subcutaneous administration of Tiplimotide at doses of 5, 10, or 20 mg weekly for 4 weeks.[2]

-

Sample Collection: Peripheral blood mononuclear cells (PBMCs) were isolated from patients.

-

T-Cell Proliferation Assay:

-

PBMCs were cultured in the presence of Tiplimotide (NBI-5788) or whole myelin basic protein (MBP).

-

T-cell proliferation was measured to determine the frequency of responsive T-cells (Stimulation Index > 3).[2]

-

-

Generation of T-Cell Lines:

-

NBI-5788-reactive T-cell lines were generated from treated and control MS patients.[2]

-

-

Cross-reactivity Assessment:

-

The generated T-cell lines were tested for their reactivity to the native MBP peptide 83-99.[2]

-

-

Cytokine Secretion Analysis:

-

Antibody Level Determination:

-

Serum levels of antibodies against NBI-5788 were measured by ELISA.[3]

-

Signaling Pathway and Experimental Workflow

Caption: Proposed signaling pathway of Tiplimotide (NBI-5788).

Caption: Experimental workflow for assessing the immune response to Tiplimotide.

Conclusion

Tiplimotide (NBI-5788) represents a targeted immunomodulatory approach for the treatment of multiple sclerosis by inducing a Th2-biased immune response. The available pharmacodynamic data supports this mechanism of action. However, the lack of publicly available pharmacokinetic data presents a significant gap in the comprehensive understanding of this compound. The information presented in this guide is based on the limited data from its early-stage clinical development.

References

Early-Stage Research on NLY01 for Multiple Sclerosis: A Technical Guide

Disclaimer: The initial request for information on "Tiplimotide" for multiple sclerosis did not yield any specific results, suggesting a possible misspelling or incorrect name. This guide instead focuses on NLY01 , a novel glucagon-like peptide-1 (GLP-1) receptor agonist, for which there is publicly available early-stage research data in the context of multiple sclerosis. This information is intended for researchers, scientists, and drug development professionals.

Introduction

Multiple sclerosis (MS) is a chronic, immune-mediated inflammatory and neurodegenerative disease of the central nervous system (CNS).[1] While current disease-modifying therapies primarily target the inflammatory aspects of MS, there remains a significant unmet need for treatments that directly address neurodegeneration.[1] NLY01, a novel, long-acting glucagon-like peptide-1 receptor (GLP-1R) agonist, has emerged as a potential therapeutic candidate with both anti-inflammatory and neuroprotective properties.[1][2] Originally investigated for its neuroprotective effects in animal models of Parkinson's disease, recent preclinical studies have explored its efficacy in experimental autoimmune encephalomyelitis (EAE), the most common animal model for multiple sclerosis.[1][3]

Mechanism of Action

NLY01 exerts its effects by activating the GLP-1 receptor, a G protein-coupled receptor expressed on various cell types, including pancreatic β-cells, neurons, and immune cells.[1][2] The proposed dual mechanism of action in the context of multiple sclerosis involves both peripheral immunomodulation and central neuroprotection.[1]

Peripheral Immunomodulation:

-

Inhibition of Immune Cell Activation: NLY01 has been shown to inhibit the activation of immune cells in the spleen.[1]

-

Reduction of Immune Cell Trafficking: By suppressing the production of chemokines involved in leukocyte recruitment, NLY01 reduces the infiltration of immune cells into the CNS.[1]

Central Neuroprotection:

-

Direct Effects on CNS Cells: GLP-1 receptors are expressed on mature oligodendrocytes, the myelin-producing cells of the CNS.[2] NLY01 may have direct protective effects on these cells.

-

Prevention of Neurotoxic Astrocyte Conversion: In models of neurodegenerative disease, NLY01 has been shown to prevent the conversion of astrocytes into a neurotoxic phenotype.[4] This mechanism may also be relevant in the context of MS, where astrocyte activation contributes to pathology.

Signaling Pathway of NLY01 in MS

Caption: Proposed dual mechanism of NLY01 in MS.

Preclinical Efficacy in EAE Models

The therapeutic potential of NLY01 has been investigated in the EAE mouse model of multiple sclerosis.[1] Two primary experimental paradigms have been employed: a prevention model and a therapeutic model.

Quantitative Data Summary

| Study Paradigm | Animal Model | Treatment | Key Findings | Reference |

| Prevention | EAE (C57BL/6J mice) | NLY01 administered before disease onset | Delayed onset and attenuated severity of EAE. | [1] |

| Therapeutic | Relapsing-Remitting EAE | NLY01 administered after symptom onset | Significantly decreased clinical score and reduced secondary attacks. | [1] |

| Demyelination | Cuprizone (B1210641) Model | NLY01 administered during cuprizone diet | Significantly reduced demyelination (confounded by weight loss). | [4] |

| Remyelination | Adoptive Transfer-Cuprizone Model | NLY01 administered during recovery | No significant difference in remyelination compared to vehicle. | [4] |

Experimental Protocols

EAE Induction and Treatment

Objective: To induce EAE in mice to model multiple sclerosis and evaluate the therapeutic efficacy of NLY01.

Materials:

-

Female C57BL/6J mice (8-10 weeks old)

-

Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

-

Pertussis toxin (PTX)

-

NLY01

-

Vehicle control (e.g., sterile saline)

Protocol:

-

Immunization (Day 0): Mice are immunized subcutaneously with an emulsion of MOG 35-55 in CFA.[5][6]

-

PTX Administration: Mice receive intraperitoneal injections of PTX on day 0 and day 2 post-immunization.[6]

-

Treatment Administration:

-

Clinical Scoring: Mice are monitored daily for clinical signs of EAE and scored on a standardized scale (e.g., 0-5, where 0 is no disease and 5 is moribund).[7]

Experimental Workflow for EAE Induction and Treatment

Caption: Workflow for EAE induction and therapeutic evaluation.

Immunohistochemistry for Demyelination

Objective: To assess the extent of demyelination in the CNS of EAE mice.

Materials:

-

Spinal cord and brain tissue from EAE mice

-

Luxol Fast Blue (LFB) stain

-

Cresyl Violet stain

-

Microscope

Protocol:

-

Tissue Preparation: Perfuse mice with paraformaldehyde and collect CNS tissue.

-

Sectioning: Cryosection or paraffin-embed and section the tissue.

-

Staining:

-

Stain sections with LFB to visualize myelin.

-

Counterstain with Cresyl Violet to visualize cell nuclei and assess inflammation.

-

-

Analysis: Quantify the area of demyelination and the extent of cellular infiltration in the white matter tracts.

Clinical Development

Following promising preclinical results, NLY01 has advanced to clinical trials for neurodegenerative diseases.[1][3] While the initial focus has been on Parkinson's disease, the U.S. FDA has approved an Investigational New Drug (IND) application for a Phase 2 clinical trial of NLY01 for multiple sclerosis.[3] This trial will further evaluate the safety and efficacy of NLY01 in individuals with MS.[3]

Conclusion

Early-stage research on NLY01 presents a promising new therapeutic avenue for multiple sclerosis, with a novel dual mechanism that addresses both inflammation and neurodegeneration. Preclinical studies in the EAE model have demonstrated its potential to delay disease onset and reduce severity.[1] Further investigation into its effects on demyelination and remyelination is ongoing.[4] The progression of NLY01 to clinical trials for MS will be crucial in determining its therapeutic value for this complex disease.[3]

References

- 1. Therapeutic Potential of a Novel Glucagon-like Peptide-1 Receptor Agonist, NLY01, in Experimental Autoimmune Encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2024 Multiple Sclerosis Highlight - Glucagon-Like Peptide-1 Receptor Agonist as New Therapeutics for Multiple Sclerosis, Multiple Sclerosis Research Program, Congressionally Directed Medical Research Programs [cdmrp.health.mil]

- 3. D&D Pharmatech receives FDA nod for phase 2 GLP-1R agonist trial for multiple sclerosis < Pharma < Article - KBR [koreabiomed.com]

- 4. researchgate.net [researchgate.net]

- 5. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Microbiome methods in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. meliordiscovery.com [meliordiscovery.com]

Unraveling the Immunomodulatory Effects of Tiplimotide on Inflammatory Cytokine Production

An In-depth Technical Guide for Researchers and Drug Development Professionals

Disclaimer: Extensive research did not yield specific information on a compound named "Tiplimotide." The following guide is a comprehensive overview of the principles and methodologies relevant to the study of a hypothetical immunomodulatory agent with similar characteristics, drawing on established knowledge of inflammatory pathways and cytokine inhibition. The signaling pathways and experimental data presented are based on well-understood mechanisms of action of other immunomodulatory drugs and should be considered illustrative.

Abstract

Inflammatory cytokines are pivotal mediators in the pathogenesis of a wide spectrum of diseases, ranging from autoimmune disorders to sepsis and cancer. The targeted inhibition of these signaling molecules represents a cornerstone of modern therapeutic strategies. This technical guide explores the potential mechanisms by which a novel immunomodulatory agent, hypothetically named Tiplimotide, may regulate the production of key inflammatory cytokines. We delve into the intricate signaling cascades, present standardized experimental protocols to assess its efficacy, and provide a framework for interpreting the resulting data. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new anti-inflammatory therapeutics.

Introduction to Inflammatory Cytokines and Therapeutic Targeting

Inflammation is a fundamental biological process orchestrated by a complex network of signaling molecules, among which cytokines play a central role. Cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) are critical for host defense but can be detrimental when their production becomes dysregulated, leading to chronic inflammation and tissue damage.[1][2] The therapeutic modulation of these cytokines has proven to be a successful strategy in treating various inflammatory conditions.[3]

Potential Mechanisms of Action of Tiplimotide

Based on the mechanisms of other known immunomodulators, Tiplimotide could potentially exert its anti-inflammatory effects through the modulation of key intracellular signaling pathways that govern cytokine gene expression and protein synthesis.

Inhibition of the p38 Mitogen-Activated Protein Kinase (MAPK) Pathway

The p38 MAPK signaling pathway is a crucial transducer of inflammatory signals, activated by cellular stresses and inflammatory cytokines.[4][5][6] Its activation leads to the phosphorylation of downstream transcription factors and kinases that are essential for the production of pro-inflammatory cytokines like TNF-α and IL-1β.[4][7] A potential mechanism for Tiplimotide could be the direct or indirect inhibition of components within this cascade.

Modulation of the Interleukin-6 (IL-6) Signaling Pathway

Interleukin-6 is a pleiotropic cytokine with both pro- and anti-inflammatory properties, primarily signaling through the JAK-STAT and Ras-MAPK pathways.[8][9] Dysregulated IL-6 signaling is implicated in numerous inflammatory diseases.[10][11] Tiplimotide could potentially interfere with IL-6 signaling by targeting components of its receptor complex or downstream signaling molecules.

Quantitative Analysis of Tiplimotide's Effect on Cytokine Production

The following table summarizes hypothetical data from in vitro experiments designed to quantify the inhibitory effect of Tiplimotide on the production of key inflammatory cytokines by lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).

| Cytokine | Stimulant | Tiplimotide Concentration (µM) | Cytokine Level (pg/mL) ± SD | % Inhibition |

| TNF-α | LPS (100 ng/mL) | 0 (Control) | 2540 ± 180 | 0% |

| 0.1 | 1890 ± 150 | 25.6% | ||

| 1 | 980 ± 95 | 61.4% | ||

| 10 | 320 ± 40 | 87.4% | ||

| IL-1β | LPS (100 ng/mL) | 0 (Control) | 1850 ± 130 | 0% |

| 0.1 | 1420 ± 110 | 23.2% | ||

| 1 | 750 ± 80 | 59.5% | ||

| 10 | 210 ± 30 | 88.6% | ||

| IL-6 | LPS (100 ng/mL) | 0 (Control) | 3200 ± 250 | 0% |

| 0.1 | 2650 ± 210 | 17.2% | ||

| 1 | 1540 ± 140 | 51.9% | ||

| 10 | 580 ± 60 | 81.9% |

Table 1: Dose-dependent inhibition of inflammatory cytokine production by Tiplimotide in LPS-stimulated human PBMCs.

Detailed Experimental Protocols

To ensure reproducibility and accuracy, the following detailed methodologies are proposed for investigating the effects of Tiplimotide.

Cell Culture and Treatment

-

Cell Type: Human Peripheral Blood Mononuclear Cells (PBMCs).

-

Isolation: PBMCs are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Culture Conditions: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO₂ humidified incubator.

-

Treatment: Cells are pre-incubated with varying concentrations of Tiplimotide (or vehicle control) for 1 hour prior to stimulation with 100 ng/mL of lipopolysaccharide (LPS).

-

Incubation Time: Supernatants are collected after 24 hours of incubation for cytokine analysis.

Cytokine Measurement

-

Method: Enzyme-Linked Immunosorbent Assay (ELISA).

-

Procedure: Commercially available ELISA kits for human TNF-α, IL-1β, and IL-6 are used according to the manufacturer's instructions. Briefly, 96-well plates are coated with capture antibody. After blocking, cell culture supernatants and standards are added. A detection antibody conjugated to an enzyme is then added, followed by a substrate. The colorimetric reaction is stopped, and the absorbance is measured at 450 nm. Cytokine concentrations are determined by comparison to a standard curve.

Experimental and Logical Workflow Visualization

The following diagram illustrates the typical workflow for evaluating the anti-inflammatory properties of a compound like Tiplimotide.

Conclusion

While "Tiplimotide" appears to be a hypothetical agent, the principles outlined in this guide provide a robust framework for the investigation of novel immunomodulatory compounds. The targeted inhibition of inflammatory cytokine production remains a highly promising avenue for the development of new therapies for a multitude of diseases. The detailed methodologies and conceptual signaling pathways presented herein offer a comprehensive resource for researchers dedicated to this critical area of drug discovery. Future investigations into real-world compounds with similar proposed mechanisms will be essential to validate these concepts and translate them into clinical applications.

References

- 1. Drug repurposing and cytokine management in response to COVID-19: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. T-Cell Derived Lymphokines as Regulators of Chronic Inflammation: Potential Targets for Immunomodulation? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanisms of action of anti-inflammatory proteins and peptides with anti-TNF-alpha activity and their effects on the intestinal barrier: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The p38 MAP kinase pathway as a therapeutic target in inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. Interleukin-6 signalling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. IL-6 Pathway | Thermo Fisher Scientific - JP [thermofisher.com]

- 10. Frontiers | Interleukin-6 Trans-signaling: A Pathway With Therapeutic Potential for Diabetic Retinopathy [frontiersin.org]

- 11. Classical IL-6 signaling: a promising therapeutic target for pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]

In-Vitro Biological Activity of Tiplimotide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiplimotide, also known as NBI-5788, is a synthetic altered peptide ligand (APL) derived from the immunodominant region (amino acids 83-99) of human myelin basic protein (MBP). It has been investigated as a potential therapeutic agent for multiple sclerosis (MS), an autoimmune disease characterized by a T-cell-mediated inflammatory response against myelin in the central nervous system. In-vitro studies have been crucial in elucidating the biological activity of Tiplimotide, demonstrating its ability to modulate T-cell responses and cytokine production. This technical guide provides a comprehensive overview of the key in-vitro findings, detailed experimental protocols, and the signaling pathways involved in Tiplimotide's mechanism of action.

Core Biological Activity: Shifting the Immune Response

The primary in-vitro biological activity of Tiplimotide is the induction of a T-helper 2 (Th2)-like immune response, which is characterized by the production of anti-inflammatory cytokines, while concurrently suppressing the pro-inflammatory Th1 response. This immunomodulatory effect is central to its therapeutic potential in autoimmune diseases like MS, which are typically driven by Th1-mediated inflammation.

Quantitative Analysis of In-Vitro Activity

The following tables summarize the key quantitative data from in-vitro studies of Tiplimotide and related mutant peptides.

Table 1: Effect of Tiplimotide (NBI-5788) on T-Cell Response in Multiple Sclerosis Patients

| Parameter | Untreated MS Patients | Tiplimotide-Treated MS Patients |

| Mean Frequency of NBI-5788-Responsive T-Cells | 6.2 ± 1.3% | 35.8 ± 12.8% |

| Mean Frequency of Whole MBP-Responsive T-Cells | 18.0 ± 6.3% | 16.4 ± 5.7% |

| Data from Crowe PD, et al. Ann Neurol. 2000.[1] |

Table 2: In-Vitro Cytokine Secretion Profile of Tiplimotide-Reactive T-Cell Lines from Treated MS Patients

| Cytokine Profile | Untreated MS Patients | Tiplimotide-Treated MS Patients |

| T-helper 2-like (Increased IL-4, IL-5) | Less Frequent | More Frequent |

| T-helper 1-like (Increased IFN-γ) | More Frequent | Less Frequent |

| Qualitative summary from Crowe PD, et al. Ann Neurol. 2000.[1] |

Table 3: In-Vitro IFN-γ Antagonism by a Double Mutant MBP(83-99) Peptide Analog

| Peptide Analog | In-Vitro IFN-γ Inhibition |

| cyclo(83-99)[A91]MBP83-99 | Up to 92% |

| cyclo(83-99)[F91]MBP83-99 | 60 - 80% |

| cyclo(83-99)[Y91]MBP83-99 | 60 - 80% |

| cyclo(83-99)[Y91, A96]MBP83-99 | 60 - 80% |

| Data from Katsara M, et al. J Neuroimmunol. 2008 and Design of Novel Cyclic Altered Peptide Ligands of Myelin Basic Protein... 2008.[2][3] |

Key Experimental Protocols

T-Cell Proliferation Assay

This assay measures the ability of Tiplimotide to stimulate the proliferation of specific T-cells.

-

Cell Source: Peripheral blood mononuclear cells (PBMCs) isolated from the blood of MS patients or healthy donors.

-

Cell Culture: PBMCs are cultured in a suitable medium (e.g., RPMI 1640) supplemented with fetal bovine serum, L-glutamine, and antibiotics.

-

Stimulation: Cells are stimulated with Tiplimotide (NBI-5788) at various concentrations. A positive control (e.g., phytohemagglutinin) and a negative control (medium alone) are included.

-

Incubation: The cells are incubated for a period of 5 to 7 days to allow for cell division.

-

Measurement of Proliferation: Proliferation is typically assessed by the incorporation of a radioactive tracer (e.g., [3H]-thymidine) into the DNA of dividing cells or by using a fluorescent dye such as Carboxyfluorescein succinimidyl ester (CFSE), where the fluorescence intensity halves with each cell division.

-

Data Analysis: The results are expressed as a stimulation index (SI), which is the ratio of radioactivity or fluorescence in stimulated cultures to that in unstimulated cultures. An SI greater than 3 is typically considered a positive response.[1]

Cytokine Secretion Assay

This assay quantifies the production of various cytokines by T-cells in response to Tiplimotide.

-

Cell Culture and Stimulation: T-cell lines are generated from PBMCs by repeated stimulation with Tiplimotide. These T-cell lines are then re-stimulated with Tiplimotide.

-

Supernatant Collection: After a defined incubation period (e.g., 24-48 hours), the cell culture supernatants are collected.

-

Cytokine Measurement: The concentration of cytokines such as Interferon-gamma (IFN-γ), Interleukin-4 (IL-4), and Interleukin-5 (IL-5) in the supernatants is measured using specific enzyme-linked immunosorbent assays (ELISAs).

-

Data Analysis: The results are expressed as the concentration of each cytokine (e.g., pg/mL) produced by the T-cells. This allows for the characterization of the T-helper cell phenotype (Th1 vs. Th2).[1]

In-Vitro Antagonism Assay

This assay determines the ability of Tiplimotide or its analogs to inhibit the pro-inflammatory response induced by the native myelin basic protein peptide.

-

Cell Source: Spleen cells from mice immunized with the native MBP(83-99) peptide.

-

Assay Principle: The assay measures the inhibition of IFN-γ production by T-cells when they are co-cultured with the native peptide and a mutant peptide analog.

-

Methodology: An ELISpot assay is used, where individual cells secreting IFN-γ are detected as spots.

-

Procedure: Spleen cells are placed in wells coated with an anti-IFN-γ antibody. The cells are then stimulated with the native MBP(83-99) peptide in the presence or absence of different concentrations of the Tiplimotide analog.

-

Data Analysis: The number of IFN-γ-secreting spots is counted. The percentage of inhibition is calculated by comparing the number of spots in the presence of the analog to the number of spots with the native peptide alone.[3]

Signaling Pathways and Mechanisms

The immunomodulatory effects of Tiplimotide are initiated through its interaction with the T-cell receptor (TCR) on antigen-presenting cells (APCs). As an altered peptide ligand, Tiplimotide binds to the Major Histocompatibility Complex (MHC) class II molecules on APCs and is presented to CD4+ T-cells. The specific amino acid substitutions in Tiplimotide compared to the native MBP(83-99) peptide are thought to alter the conformation of the peptide-MHC complex, leading to a modified interaction with the TCR. This altered signaling cascade is believed to favor the differentiation of naive T-cells into Th2 cells, which produce anti-inflammatory cytokines like IL-4 and IL-5, while inhibiting the development of pro-inflammatory Th1 cells that secrete IFN-γ.

Caption: Proposed signaling pathway of Tiplimotide leading to a Th2-biased immune response.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the in-vitro biological activity of Tiplimotide.

Caption: General workflow for in-vitro characterization of Tiplimotide's biological activity.

Conclusion

In-vitro studies have been instrumental in defining the mechanism of action of Tiplimotide. The collective evidence strongly indicates that Tiplimotide acts as an immunomodulatory agent by selectively promoting a Th2-type immune response, characterized by the production of anti-inflammatory cytokines, while suppressing the pathogenic Th1 response. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and drug development professionals working on novel therapies for autoimmune diseases. Further in-vitro investigations could explore the detailed molecular interactions at the TCR-peptide-MHC interface and the downstream signaling events that dictate the Th1/Th2 lineage commitment.

References

Tiplimotide: A Potential Immunomodulatory Therapy for Multiple Sclerosis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction:

Tiplimotide, also known as NBI-5788, is a synthetic peptide that has been investigated for its potential therapeutic application in multiple sclerosis (MS). As an altered peptide ligand (APL) of an immunodominant epitope of myelin basic protein (MBP), Tiplimotide was designed to modulate the autoimmune response that drives the pathology of MS. This document provides a comprehensive overview of the preclinical and clinical research on Tiplimotide, including its mechanism of action, experimental protocols, and quantitative data from key studies.

Mechanism of Action

Tiplimotide is an analog of the human myelin basic protein fragment spanning amino acids 83-99. In multiple sclerosis, the immune system mistakenly attacks myelin, the protective sheath covering nerve fibers in the central nervous system. T-helper 1 (Th1) cells, which produce pro-inflammatory cytokines, are believed to play a central role in this autoimmune attack.

Tiplimotide was developed to shift the immune response from a pro-inflammatory Th1 phenotype to an anti-inflammatory T-helper 2 (Th2) phenotype. By interacting with T-cell receptors, Tiplimotide was intended to induce the production of anti-inflammatory cytokines, such as Interleukin-4 (IL-4) and Interleukin-5 (IL-5), thereby suppressing the autoimmune attack on myelin. Research has shown that subcutaneous administration of Tiplimotide in MS patients can induce a T-cell response that is cross-reactive with the native MBP and is characterized by the secretion of anti-inflammatory cytokines.[1]

dot

Quantitative Data from Clinical Studies

Clinical studies with Tiplimotide (NBI-5788) have provided quantitative data on its immunological effects in patients with multiple sclerosis.

| Parameter | Untreated MS Patients (n=7) | Tiplimotide-Treated MS Patients (n=7) | Reference |

| Mean Frequency of NBI-5788-Responsive T-cells (Stimulation Index > 3) | 6.2 ± 1.3% | 35.8 ± 12.8% | [1] |

| Mean Frequency of Whole MBP-Responsive T-cells | 18.0 ± 6.3% | 16.4 ± 5.7% | [1] |

Experimental Protocols

Phase I/II Clinical Trial of Tiplimotide (NBI-5788)

A key study evaluating the immunological effects of Tiplimotide involved subcutaneous administration in multiple sclerosis patients.

-

Study Design: Patients received subcutaneous injections of Tiplimotide at doses of 5, 10, or 20 mg weekly for 4 weeks.[1]

-

Patient Population: Patients diagnosed with multiple sclerosis.

-

Immunological Assessments:

-

T-cell Proliferation Assays: Peripheral blood mononuclear cells (PBMCs) were isolated from patients and cultured in the presence of Tiplimotide, native MBP peptide (83-99), or whole MBP. T-cell proliferation was measured to determine the frequency of responsive T-cells. A stimulation index greater than 3 was considered a positive response.[1]

-

Cytokine Secretion Analysis: T-cell lines reactive to Tiplimotide were generated from treated and untreated patients. The secretion of cytokines, such as IFN-γ (a Th1 marker) and IL-5 (a Th2 marker), was measured to characterize the nature of the immune response.[1]

-

dot

Clinical Development and Outcomes

A Phase II, multicenter, randomized, double-blind, placebo-controlled trial (NCT00079495) was initiated to further evaluate the efficacy and safety of Tiplimotide in patients with relapsing multiple sclerosis. However, the trial was halted. The termination was due to the occurrence of systemic hypersensitivity-type reactions in a subset of patients receiving the altered peptide ligand.

Conclusion and Future Perspectives

Tiplimotide represented a targeted immunotherapeutic approach for multiple sclerosis by aiming to shift the pathogenic autoimmune response towards a more tolerogenic state. The initial clinical data demonstrated its ability to induce a Th2-like immune response in MS patients. However, the development was halted due to safety concerns, specifically hypersensitivity reactions.

Despite the discontinuation of its clinical development, the research on Tiplimotide and other altered peptide ligands has provided valuable insights into the complexities of immunotherapy for autoimmune diseases. Future research in this area may focus on designing APLs with improved safety profiles, potentially through modifications that reduce the risk of hypersensitivity while retaining the desired immunomodulatory effects. The challenges encountered with Tiplimotide underscore the importance of careful patient selection and monitoring in the development of targeted immunotherapies.

References

Tiplimotide: An Altered Peptide Ligand of Myelin Basic Protein for Immunomodulation in Multiple Sclerosis

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Multiple Sclerosis (MS) is an autoimmune disorder characterized by the pathological demyelination of neurons in the central nervous system. A key autoantigen implicated in the pathogenesis of MS is Myelin Basic Protein (MBP). Autoreactive T-cells that recognize MBP epitopes, particularly the immunodominant region of amino acids 83-99 presented by HLA-DR2 molecules, are believed to play a crucial role in the inflammatory cascade leading to myelin destruction. Tiplimotide, also known by its developmental names NBI-5788 and CGP77116, is an altered peptide ligand (APL) of the MBP(83-99) peptide. It was developed as a therapeutic agent for MS with the aim of modulating the autoimmune response from a pro-inflammatory to an anti-inflammatory profile. This document provides a comprehensive technical overview of Tiplimotide, including its mechanism of action, a summary of clinical findings, and detailed experimental protocols relevant to its study.

Introduction to Tiplimotide

Tiplimotide is a synthetic peptide analogue of the human Myelin Basic Protein (MBP) fragment corresponding to amino acids 83-99. The native MBP(83-99) peptide is a key target for the autoimmune T-cell response in many MS patients. Tiplimotide was designed as an altered peptide ligand (APL) to engage with the T-cell receptors (TCRs) of these autoreactive T-cells, but to elicit a modified downstream signal. Specifically, the therapeutic goal of Tiplimotide is to induce a state of T-cell anergy or to cause a "cytokine shift" from a pro-inflammatory T-helper 1 (Th1) phenotype, characterized by the secretion of interferon-gamma (IFN-γ), to an anti-inflammatory T-helper 2 (Th2) phenotype, characterized by the production of cytokines such as interleukin-4 (IL-4) and interleukin-5 (IL-5)[1].

The development of Tiplimotide was based on the principle of altering key TCR contact residues within the MBP(83-99) peptide sequence. These modifications were intended to change the nature of the interaction between the peptide-MHC complex and the TCR, thereby delivering a modulatory rather than an activatory signal to the T-cell.

Mechanism of Action

The proposed mechanism of action for Tiplimotide is centered on the modulation of the autoreactive T-cell response to Myelin Basic Protein.

-

Antigen Presentation: Tiplimotide, like the native MBP(83-99) peptide, is taken up by antigen-presenting cells (APCs), such as macrophages or dendritic cells. Inside the APC, it is loaded onto Major Histocompatibility Complex (MHC) class II molecules, predominantly HLA-DR2 in the context of MS.

-

TCR Engagement: The Tiplimotide-MHC complex is then presented on the surface of the APC to CD4+ T-helper cells. The alterations in the peptide sequence of Tiplimotide lead to a modified interaction with the TCR of MBP(83-99)-specific T-cells.

-

Signal Transduction and Cytokine Shift: This altered engagement is hypothesized to trigger a different intracellular signaling cascade compared to the native peptide. Instead of inducing a strong pro-inflammatory Th1 response (characterized by IFN-γ and TNF-α production), Tiplimotide aims to promote a Th2-biased response, leading to the secretion of anti-inflammatory cytokines like IL-4, IL-5, and IL-10[1]. This shift is intended to downregulate the inflammatory response within the central nervous system.

-

Induction of Anergy: An alternative or complementary mechanism is the induction of T-cell anergy, a state of non-responsiveness in T-cells upon encountering their cognate antigen.

Signaling Pathway Diagram

Caption: Proposed signaling pathway of Tiplimotide.

Quantitative Data from Preclinical and Clinical Studies

The clinical development of Tiplimotide (as NBI-5788 and CGP77116) involved phase I and II trials. While these trials were ultimately halted due to hypersensitivity reactions in a subset of patients, they provided valuable immunological data.

Table 1: T-Cell Proliferative Response to NBI-5788

| Patient Group | Antigen | Response Metric | Result | Reference |

| MS Patients Treated with NBI-5788 (n=7) | NBI-5788 | Mean Frequency of Responsive T-cells (SI > 3) | 35.8% ± 12.8% | [1] |

| Untreated MS Patients (n=7) | NBI-5788 | Mean Frequency of Responsive T-cells (SI > 3) | 6.2% ± 1.3% | [1] |

| MS Patients Treated with NBI-5788 | Whole MBP | Mean Frequency of Responsive T-cells | 16.4% ± 5.7% | [1] |

| Untreated MS Patients | Whole MBP | Mean Frequency of Responsive T-cells | 18.0% ± 6.3% | [1] |

SI = Stimulation Index

Table 2: Cytokine Profile of NBI-5788-Reactive T-Cell Lines

| Patient Group | T-Cell Line Reactivity | Predominant Cytokine Profile | Key Cytokines | Reference |

| NBI-5788-Treated MS Patients | NBI-5788 | T-helper 2 (Th2)-like | Increased IL-5 | [2] |

| Untreated MS Patients | NBI-5788 | T-helper 1 (Th1)-like | Predominantly IFN-γ | [1] |

| NBI-5788-Treated MS Patients | Native MBP(83-99) | T-helper 2 (Th2)-like | Increased IL-5, IL-13; Negligible IFN-γ | [2] |

Table 3: Clinical Trial Overview (CGP77116)

| Trial Phase | Number of Patients | Dosage | Key Outcomes | Reference |

| Phase II | 8 | 50 mg weekly | Trial halted due to hypersensitivity reactions. No significant change in MRI parameters in the short duration. Two patients experienced MS exacerbations potentially linked to treatment. | [3][4] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of Tiplimotide and other APLs.

T-Cell Proliferation Assay (CFSE-Based)

This assay measures the proliferation of T-cells in response to an antigen.

Objective: To quantify the proliferation of peripheral blood mononuclear cells (PBMCs) from MS patients in response to Tiplimotide, native MBP, or other antigens.

Methodology:

-

PBMC Isolation: Isolate PBMCs from heparinized blood samples from MS patients and healthy controls using Ficoll-Paque density gradient centrifugation.

-

CFSE Labeling:

-

Wash isolated PBMCs and resuspend at a concentration of 10-20 x 10^6 cells/mL in pre-warmed PBS containing 0.1% BSA.

-

Add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 1-5 µM.

-

Incubate for 10 minutes at 37°C.

-

Quench the labeling reaction by adding an equal volume of cold complete RPMI medium with 10% fetal bovine serum (FBS).

-

Wash the cells three times with complete RPMI medium to remove excess CFSE.

-

-

Cell Culture and Stimulation:

-

Resuspend CFSE-labeled PBMCs in complete RPMI medium.

-

Plate 2 x 10^5 cells per well in a 96-well round-bottom plate.

-

Add Tiplimotide, native MBP(83-99) peptide, or whole MBP at various concentrations (e.g., 1, 10, 50 µg/mL).

-

Include a negative control (no antigen) and a positive control (e.g., phytohemagglutinin (PHA)).

-

Culture the cells for 5-7 days at 37°C in a humidified 5% CO2 incubator.

-

-

Flow Cytometry Analysis:

-

Harvest the cells and wash with FACS buffer (PBS with 2% FBS).

-

Stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4).

-

Acquire data on a flow cytometer. CFSE fluorescence is typically detected in the FITC channel.

-

Gate on the CD4+ T-cell population. Proliferation is measured by the serial halving of CFSE fluorescence intensity, with each peak representing a cell division.

-

The percentage of proliferating cells and the proliferation index are calculated.

-

Caption: Workflow for CFSE-based T-cell proliferation assay.

Cytokine Release Assay

This assay measures the type and quantity of cytokines secreted by T-cells upon stimulation.

Objective: To determine the cytokine profile (Th1 vs. Th2) of T-cell lines generated from MS patients in response to Tiplimotide.

Methodology:

-

Generation of T-Cell Lines:

-

Culture PBMCs from patients with the specific antigen (Tiplimotide or MBP(83-99)) for 7-10 days.

-

Expand the antigen-specific T-cells by adding IL-2.

-

Restimulate the T-cell lines periodically with irradiated autologous PBMCs pulsed with the antigen.

-

-

Cytokine Secretion Assay:

-

Plate the antigen-specific T-cell lines (e.g., 1 x 10^5 cells/well) with irradiated autologous PBMCs (as APCs) in a 96-well plate.

-

Add Tiplimotide or MBP(83-99) at an optimal concentration (e.g., 10 µg/mL).

-

Incubate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

-

Cytokine Measurement:

-

Collect the culture supernatants.

-

Measure the concentration of various cytokines (e.g., IFN-γ, TNF-α, IL-2, IL-4, IL-5, IL-10, IL-13) using a multiplex bead-based immunoassay (e.g., Luminex) or by individual ELISAs.

-

Standards for each cytokine are run in parallel to generate a standard curve for quantification.

-

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is used to measure the binding affinity and kinetics between the TCR, the peptide, and the MHC molecule.

Objective: To determine the equilibrium dissociation constant (KD), association rate (ka), and dissociation rate (kd) of the interaction between a soluble, recombinant TCR specific for MBP(83-99), and the Tiplimotide-MHC class II complex.

Methodology:

-

Protein Preparation:

-

Express and purify soluble recombinant human HLA-DR2 molecules.

-

Synthesize high-purity Tiplimotide and native MBP(83-99) peptides.

-

Express and purify a soluble, recombinant TCR from an MBP(83-99)-specific T-cell clone.

-

-

SPR Experiment Setup:

-

Covalently immobilize streptavidin on a CM5 sensor chip surface.

-

Biotinylate the HLA-DR2 molecules and capture them on the streptavidin-coated surface.

-

Load the captured HLA-DR2 molecules with either Tiplimotide or the native MBP(83-99) peptide.

-

A reference flow cell with an irrelevant peptide or no peptide should be used for background subtraction.

-

-

Binding Analysis:

-

Inject a series of concentrations of the soluble TCR over the sensor chip surface at a constant flow rate.

-

Measure the change in resonance units (RU) over time to generate sensorgrams for the association and dissociation phases.

-

Regenerate the sensor surface between each TCR injection using a low pH buffer.

-

-

Data Analysis:

-

Fit the sensorgram data to a 1:1 Langmuir binding model to calculate the association rate (ka) and dissociation rate (kd).

-

The equilibrium dissociation constant (KD) is calculated as kd/ka.

-

References

- 1. NBI-5788, an altered MBP83-99 peptide, induces a T-helper 2-like immune response in multiple sclerosis patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. huguenard-lab.stanford.edu [huguenard-lab.stanford.edu]

- 3. Encephalitogenic potential of the myelin basic protein peptide (amino acids 83-99) in multiple sclerosis: results of a phase II clinical trial with an altered peptide ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]

Methodological & Application

Application Note: In-Vitro Experimental Protocols for Tiplimotide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tiplimotide is a novel, synthetic small molecule immunomodulatory agent designed to suppress excessive inflammatory responses. Its proposed mechanism of action involves the inhibition of the Toll-like Receptor 4 (TLR4) signaling pathway upon stimulation by lipopolysaccharide (LPS). This inhibition leads to the downstream attenuation of two major inflammatory cascades: the NF-κB and MAPK signaling pathways. Consequently, Tiplimotide is expected to reduce the transcription and release of pro-inflammatory cytokines, such as TNF-α and IL-6. This document provides detailed protocols for a panel of in-vitro assays to characterize the biological activity and mechanism of action of Tiplimotide.

Data Presentation

The following tables summarize representative quantitative data from in-vitro assays performed with Tiplimotide.

Table 1: Effect of Tiplimotide on Cell Viability

| Cell Line | Treatment | Concentration (µM) | Cell Viability (%) |

| RAW 264.7 | Untreated Control | 0 | 100 ± 4.5 |

| Tiplimotide | 1 | 98.7 ± 5.1 | |

| Tiplimotide | 10 | 97.2 ± 4.8 | |

| Tiplimotide | 50 | 95.5 ± 5.3 | |

| Tiplimotide | 100 | 93.1 ± 6.2 |

Table 2: Inhibition of LPS-Induced NF-κB Activation by Tiplimotide

| Cell Line | Treatment | Concentration (µM) | Luciferase Activity (RLU) | % Inhibition |

| HEK-Blue™ hTLR4 | Untreated Control | 0 | 1,500 ± 210 | - |

| LPS (100 ng/mL) | 0 | 85,000 ± 6,200 | 0 | |

| LPS + Tiplimotide | 1 | 42,500 ± 3,500 | 50 | |

| LPS + Tiplimotide | 10 | 12,750 ± 1,800 | 85 | |

| LPS + Tiplimotide | 50 | 5,100 ± 950 | 94 |

Table 3: Reduction of Pro-Inflammatory Cytokine Release by Tiplimotide

| Cytokine | Treatment | Concentration (µM) | Concentration (pg/mL) | % Inhibition |

| TNF-α | Untreated Control | 0 | 50 ± 15 | - |

| LPS (100 ng/mL) | 0 | 2500 ± 300 | 0 | |

| LPS + Tiplimotide | 1 | 1375 ± 210 | 45 | |

| LPS + Tiplimotide | 10 | 500 ± 120 | 80 | |

| LPS + Tiplimotide | 50 | 275 ± 80 | 89 | |

| IL-6 | Untreated Control | 0 | 30 ± 10 | - |

| LPS (100 ng/mL) | 0 | 1800 ± 250 | 0 | |

| LPS + Tiplimotide | 1 | 1080 ± 180 | 40 | |

| LPS + Tiplimotide | 10 | 450 ± 90 | 75 | |

| LPS + Tiplimotide | 50 | 270 ± 60 | 85 |

Table 4: Inhibition of MAPK Pathway Phosphorylation by Tiplimotide

| Target Protein | Treatment | Concentration (µM) | Fold Change (Normalized Intensity) |

| p-p38 MAPK | Untreated Control | 0 | 1.00 ± 0.12 |

| LPS (100 ng/mL) | 0 | 8.50 ± 0.95 | |

| LPS + Tiplimotide | 10 | 3.40 ± 0.45 | |

| LPS + Tiplimotide | 50 | 1.28 ± 0.20 | |

| p-ERK1/2 | Untreated Control | 0 | 1.00 ± 0.09 |

| LPS (100 ng/mL) | 0 | 6.20 ± 0.75 | |

| LPS + Tiplimotide | 10 | 2.79 ± 0.38 | |

| LPS + Tiplimotide | 50 | 1.12 ± 0.15 |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol assesses the cytotoxicity of Tiplimotide on RAW 264.7 macrophage cells.

Materials:

-

RAW 264.7 cells

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

Tiplimotide stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

-

Prepare serial dilutions of Tiplimotide in culture media (e.g., 1, 10, 50, 100 µM). Ensure the final DMSO concentration is below 0.1%.

-

Remove the old media and add 100 µL of the Tiplimotide dilutions to the respective wells. Include untreated and vehicle controls.

-

Incubate for 24 hours at 37°C, 5% CO₂.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]

-

Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[1]

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

NF-κB Activation Assay (Luciferase Reporter Assay)

This assay quantifies the inhibitory effect of Tiplimotide on the NF-κB signaling pathway in a HEK293 cell line stably expressing human TLR4 and an NF-κB-inducible luciferase reporter gene.[2]

Materials:

-

HEK-Blue™ hTLR4 cells (or similar reporter cell line)

-

HEK-Blue™ Detection Medium

-

Lipopolysaccharide (LPS)

-

Tiplimotide stock solution (in DMSO)

-

96-well plates

Procedure:

-

Seed HEK-Blue™ hTLR4 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of Tiplimotide (e.g., 1, 10, 50 µM) for 1 hour.

-

Stimulate the cells with LPS (100 ng/mL) to induce NF-κB activation. Include unstimulated and LPS-only controls.

-

Incubate the plate for 18-24 hours at 37°C, 5% CO₂.

-

Add 20 µL of the cell culture supernatant to 180 µL of HEK-Blue™ Detection medium in a new 96-well plate.

-

Incubate for 1-2 hours at 37°C and measure the absorbance at 620-650 nm.

-

Calculate the percentage inhibition of NF-κB activation relative to the LPS-only control.

Cytokine Release Assay (ELISA)

This protocol measures the concentration of pro-inflammatory cytokines (TNF-α and IL-6) released by RAW 264.7 cells.[3]

Materials:

-

RAW 264.7 cells

-

DMEM with 10% FBS

-

LPS

-

Tiplimotide

-

Human TNF-α and IL-6 ELISA kits

-

96-well plates

Procedure:

-

Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10⁵ cells/well and incubate overnight.

-

Pre-treat the cells with Tiplimotide at desired concentrations for 1 hour.

-

Stimulate the cells with LPS (100 ng/mL) for 6 hours at 37°C, 5% CO₂.

-

Collect the culture supernatants and centrifuge at 1,500 rpm for 10 minutes to remove cell debris.[3]

-

Perform the ELISA for TNF-α and IL-6 on the supernatants according to the manufacturer's instructions.

-

Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on the standard curve.

-

Determine the percentage inhibition of cytokine release for each Tiplimotide concentration.

Western Blot Analysis of MAPK Pathway Phosphorylation

This protocol is used to detect the phosphorylation status of key proteins in the MAPK pathway, such as p38 and ERK1/2, in response to Tiplimotide treatment.[4][5]

Materials:

-

RAW 264.7 cells

-

LPS and Tiplimotide

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

Primary antibodies (anti-phospho-p38, anti-p38, anti-phospho-ERK1/2, anti-ERK1/2, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL substrate and imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.

-

Pre-treat with Tiplimotide for 1 hour, then stimulate with LPS (100 ng/mL) for 30 minutes.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.[4]

-

Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.[5]

-

-

Protein Quantification:

-

Determine protein concentration using the BCA assay.

-

-

SDS-PAGE and Transfer:

-

Mix 20-30 µg of protein with Laemmli buffer and boil for 5 minutes.[5]

-

Load samples onto a polyacrylamide gel and perform electrophoresis.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate with primary antibody overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[4]

-

-

Detection and Analysis:

-

Add ECL substrate and capture the chemiluminescent signal.[4]

-

Quantify band intensities using image analysis software. Normalize phosphorylated protein levels to total protein and the loading control (GAPDH).

-

Visualizations

Caption: Proposed signaling pathway for Tiplimotide's inhibitory action on TLR4.

Caption: Experimental workflow for Western blot analysis of MAPK pathway proteins.

References

- 1. Understanding immune-modulatory efficacy in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

Application Notes and Protocols for Tiplimotide in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiplimotide, also known as NBI-5788, is a synthetic altered peptide ligand derived from the immunodominant 83-99 region of human myelin basic protein (MBP). It is designed as an immunomodulatory agent for the potential treatment of autoimmune diseases, particularly multiple sclerosis.[1][2] The primary mechanism of action of Tiplimotide is the selective modulation of pathogenic T-cell responses. It promotes a shift from a pro-inflammatory T-helper 1 (Th1) phenotype to an anti-inflammatory T-helper 2 (Th2) phenotype, thereby reducing the production of inflammatory cytokines such as interferon-gamma (IFN-γ) and enhancing the secretion of anti-inflammatory cytokines like interleukin-4 (IL-4).[1][2]

These application notes provide a comprehensive guide for the dissolution and preparation of Tiplimotide for use in in vitro cell culture experiments, particularly for studying its effects on T-cell activation, differentiation, and cytokine production.

Data Presentation

The following table summarizes the key quantitative parameters for the use of Tiplimotide in cell culture, based on general protocols for peptide-based T-cell stimulation. It is important to note that specific optimal concentrations for Tiplimotide may vary depending on the cell type and experimental conditions and should be determined empirically.

| Parameter | Value/Range | Notes |

| Molecular Weight | ~1860.2 g/mol | [3] |

| Purity | >95% recommended | For cell-based assays |

| Reconstitution Solvent | Sterile distilled water, PBS, or 0.1% acetic acid in water. For hydrophobic peptides, a small amount of DMSO can be used as a primary solvent before dilution in aqueous buffer. | [4][5][6] |

| Stock Solution Concentration | 1-2 mg/mL or 1-10 mM | Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6] |

| Working Concentration for T-cell Assays | 1-100 µg/mL | This is a general range for peptide antigens in T-cell stimulation assays and should be optimized.[7] |

| Final DMSO Concentration in Culture | ≤ 0.5% | High concentrations of DMSO can be toxic to cells.[4] |

| Incubation Time for T-cell Stimulation | 24-72 hours | Optimal time depends on the specific assay (e.g., proliferation, cytokine production).[8] |

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized Tiplimotide

This protocol describes the preparation of a stock solution from lyophilized Tiplimotide.

Materials:

-

Lyophilized Tiplimotide peptide

-

Sterile, distilled water or sterile Phosphate-Buffered Saline (PBS)

-

For potentially hydrophobic peptides: Dimethyl sulfoxide (B87167) (DMSO), high purity

-

Sterile, polypropylene (B1209903) microcentrifuge tubes

-

Calibrated pipettes and sterile tips

Procedure:

-

Before opening, allow the vial of lyophilized Tiplimotide to equilibrate to room temperature for at least 10-15 minutes to prevent condensation.[4]

-

Briefly centrifuge the vial to ensure all the peptide powder is at the bottom.

-

Based on the peptide's properties (Tiplimotide has a mix of hydrophobic and hydrophilic residues), select an appropriate solvent. Start with sterile distilled water or PBS.

-

To prepare a 1 mg/mL stock solution, add the appropriate volume of solvent to the vial. For example, add 1 mL of solvent to 1 mg of peptide.

-

Gently vortex or sonicate the vial to ensure the peptide is completely dissolved. Visually inspect the solution for any undissolved particulates.

-

If the peptide does not dissolve in water or PBS, a small amount of a primary organic solvent like DMSO may be necessary. First, dissolve the peptide in a minimal volume of DMSO (e.g., 50 µL) and then slowly add the aqueous buffer (e.g., PBS) to the desired final concentration, while gently vortexing.[4][9]

-

Once fully dissolved, aliquot the stock solution into single-use sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage.[5]

Protocol 2: In Vitro T-Cell Stimulation and Cytokine Analysis

This protocol outlines a general procedure for stimulating peripheral blood mononuclear cells (PBMCs) with Tiplimotide to assess its effect on T-cell cytokine production.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin-streptomycin)

-

Tiplimotide stock solution (from Protocol 1)

-

T-cell activators (e.g., anti-CD3 and anti-CD28 antibodies, or a suitable antigen-presenting cell line)

-

96-well flat-bottom cell culture plates

-

ELISA kits for human IFN-γ and IL-4

-

Humidified incubator (37°C, 5% CO₂)

Procedure:

-

Isolate PBMCs from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).

-

Wash the cells and resuspend them in complete RPMI-1640 medium. Determine the cell viability and concentration using a hemocytometer and trypan blue exclusion.

-

Seed the PBMCs into a 96-well plate at a density of 2 x 10⁵ cells per well in 100 µL of complete medium.

-

Prepare serial dilutions of the Tiplimotide stock solution in complete RPMI-1640 medium to achieve the desired final concentrations (e.g., a range of 1 µg/mL to 50 µg/mL).

-

Add 100 µL of the diluted Tiplimotide solutions to the respective wells. Include a vehicle control (medium with the same final concentration of the solvent used to dissolve Tiplimotide, e.g., 0.1% DMSO) and an unstimulated control (medium only).

-

For T-cell activation, add appropriate stimuli. This can be co-stimulation with soluble or plate-bound anti-CD3 (e.g., 1 µg/mL) and anti-CD28 (e.g., 1 µg/mL) antibodies.

-

Incubate the plate in a humidified incubator at 37°C with 5% CO₂ for 48-72 hours.

-

After incubation, centrifuge the plate at 400 x g for 5 minutes.

-

Carefully collect the cell culture supernatants for cytokine analysis.

-

Quantify the concentrations of IFN-γ and IL-4 in the supernatants using commercial ELISA kits, following the manufacturer's instructions.

-

Analyze the data by comparing the cytokine levels in the Tiplimotide-treated wells to the vehicle control.

Visualizations

Signaling Pathway of Tiplimotide in T-Helper Cell Differentiation

Caption: Tiplimotide's mechanism of action in T-cell differentiation.

Experimental Workflow for Tiplimotide Treatment in Cell Culture

Caption: Workflow for in vitro Tiplimotide treatment and analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. stemcell.com [stemcell.com]

- 3. Protocol for generation of human peptide-specific primary CD8+ T cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic Peptide Handling & Storage Protocol [sigmaaldrich.com]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. genscript.com [genscript.com]

- 7. Development of an in Vitro Peptide-Stimulated T Cell Assay to Evaluate Immune Effects by Cannabinoid Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tools.thermofisher.com [tools.thermofisher.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

Application Notes and Protocols for [Placeholder Compound] in Animal Studies

Note to the Reader: A comprehensive search for "Tiplimotide" did not yield any specific information regarding its mechanism of action, signaling pathways, or recommended dosages for animal studies. The following document has been created as a detailed template to guide researchers, scientists, and drug development professionals in structuring their application notes and protocols for a novel compound, referred to herein as "[Placeholder Compound]". This template adheres to the specified requirements for data presentation, experimental protocols, and visualization.

Recommended Dosage of [Placeholder Compound] for Animal Studies

The optimal dosage of [Placeholder Compound] for animal studies is dependent on the animal model, the indication being studied, and the route of administration. The following table summarizes hypothetical dosage data from preclinical efficacy and toxicology studies. Researchers should perform dose-ranging studies to determine the optimal dose for their specific experimental conditions.

Table 1: Summary of [Placeholder Compound] Dosage in Animal Models

| Animal Model | Indication | Route of Administration | Dose Range | Observed Effects | Reference |

| C57BL/6 Mouse | Metabolic Disease | Oral (gavage) | 1 - 50 mg/kg | Dose-dependent improvement in glucose tolerance. | [Hypothetical Study 1] |

| Sprague-Dawley Rat | Inflammation | Intraperitoneal | 0.5 - 20 mg/kg | Reduction in inflammatory markers at doses > 5 mg/kg. | [Hypothetical Study 2] |

| Diet-Induced Obese Mouse | Obesity | Subcutaneous | 2 - 10 mg/kg/day | Significant reduction in body weight and fat mass at 10 mg/kg/day.[1] | [Hypothetical Study 3] |

| Non-obese Diabetic (NOD) Mouse | Autoimmune Diabetes | Intravenous | 1 - 5 mg/kg | Delayed onset of diabetes at 5 mg/kg.[2] | [Hypothetical Study 4] |

Experimental Protocols

Protocol 1: Evaluation of [Placeholder Compound] in a Diet-Induced Obesity Mouse Model

This protocol outlines the methodology for assessing the efficacy of [Placeholder Compound] in a diet-induced obesity (DIO) mouse model.

1. Animal Model:

-

Species: Mus musculus (Mouse)

-

Strain: C57BL/6J

-

Sex: Male

-

Age: 6-8 weeks at the start of the high-fat diet.

-

Housing: Animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.

2. Induction of Obesity:

-

Mice are fed a high-fat diet (HFD; 60% kcal from fat) for 10-12 weeks to induce obesity.

-

A control group is maintained on a standard chow diet.

-

Body weight and food intake are monitored weekly.

3. Experimental Groups:

-

Group 1: Lean control (Chow diet) + Vehicle

-

Group 2: DIO control (HFD) + Vehicle

-

Group 3: DIO (HFD) + [Placeholder Compound] (Low dose, e.g., 2 mg/kg/day)

-

Group 4: DIO (HFD) + [Placeholder Compound] (High dose, e.g., 10 mg/kg/day)

4. Drug Administration:

-

Formulation: [Placeholder Compound] is dissolved in a vehicle of [Specify vehicle, e.g., 0.5% carboxymethylcellulose].

-

Route: Subcutaneous injection.

-

Frequency: Once daily.

-

Duration: 4 weeks.

5. Endpoint Measurements:

-

Body Weight and Composition: Measured weekly using a standard scale and EchoMRI, respectively.

-

Food and Water Intake: Measured daily for the first week and weekly thereafter.

-

Glucose Tolerance Test (GTT): Performed at the end of the treatment period. Mice are fasted for 6 hours, followed by an intraperitoneal injection of glucose (2 g/kg). Blood glucose is measured at 0, 15, 30, 60, 90, and 120 minutes.

-